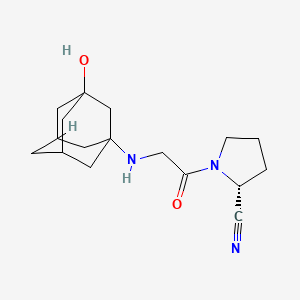

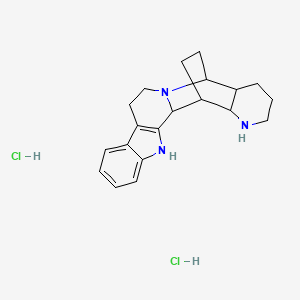

(2R)-Vildagliptin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-Vildagliptin is a pharmaceutical compound primarily used in the treatment of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by increasing the levels of incretin hormones, thereby enhancing the secretion of insulin and reducing the production of glucagon. This compound is known for its efficacy in controlling blood glucose levels and its relatively favorable side effect profile.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-Vildagliptin involves several key steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Intermediate:

Coupling Reaction: The intermediate is then coupled with another molecule using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.

Use of Catalysts: Catalysts may be employed to enhance the reaction rate and selectivity.

Purification and Quality Control: Advanced purification techniques and stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: (2R)-Vildagliptin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.

Substitution: Substitution reactions can be used to introduce different substituents into the molecule.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidation reagents include potassium permanganate and hydrogen peroxide.

Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Applications De Recherche Scientifique

(2R)-Vildagliptin has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of dipeptidyl peptidase-4 inhibitors and their chemical properties.

Biology: Research on this compound includes its effects on cellular processes and its potential role in modulating metabolic pathways.

Medicine: The compound is extensively studied for its therapeutic effects in managing type 2 diabetes mellitus and its potential benefits in other metabolic disorders.

Industry: this compound is used in the pharmaceutical industry for the development of new diabetes treatments and formulations.

Mécanisme D'action

The mechanism of action of (2R)-Vildagliptin involves the inhibition of dipeptidyl peptidase-4, an enzyme responsible for the degradation of incretin hormones. By inhibiting this enzyme, this compound increases the levels of active incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release. This dual action helps to regulate blood glucose levels effectively.

Molecular Targets and Pathways:

Dipeptidyl Peptidase-4: The primary target of this compound is the dipeptidyl peptidase-4 enzyme.

Incretin Hormones: The compound enhances the activity of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Insulin and Glucagon Pathways: By modulating these pathways, this compound helps to maintain glucose homeostasis.

Comparaison Avec Des Composés Similaires

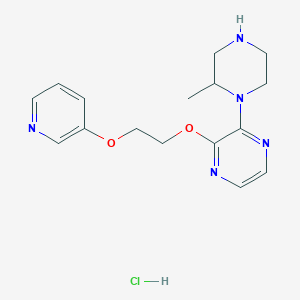

Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with a similar mechanism of action but different chemical structure.

Saxagliptin: Known for its potent inhibitory activity and distinct pharmacokinetic profile.

Linagliptin: Notable for its high selectivity and long duration of action.

Uniqueness of (2R)-Vildagliptin: this compound stands out due to its specific stereochemistry and the resulting pharmacological effects. Its unique structure contributes to its efficacy and safety profile in the treatment of type 2 diabetes mellitus.

Propriétés

Key on ui mechanism of action |

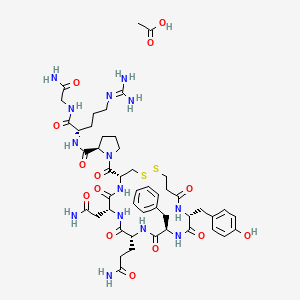

Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved. |

|---|---|

Numéro CAS |

1044676-63-2 |

Formule moléculaire |

C17H25N3O2 |

Poids moléculaire |

303.4 g/mol |

Nom IUPAC |

(2R)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m1/s1 |

Clé InChI |

SYOKIDBDQMKNDQ-JULPFRMLSA-N |

SMILES isomérique |

C1C[C@@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

SMILES canonique |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R)-2-[6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B10774789.png)

![3-methyl-5-[(6R)-6-[[(1S)-1-phenylethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774800.png)

![methyl 3-(4-chlorophenyl)-3-{[N-(isopropoxycarbonyl)valyl]amino}propanoate](/img/structure/B10774804.png)

![3-Methyl-5-[6-(1-phenylethylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]pyridin-2-amine](/img/structure/B10774816.png)

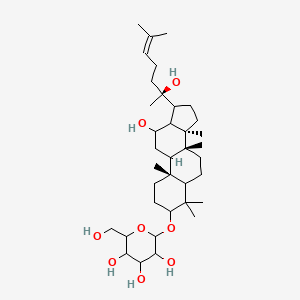

![2-[[(3S,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774829.png)

![2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774840.png)

![[(11Z,13E)-10-acetyloxy-6-[5-(4-acetyloxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B10774842.png)

![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10774857.png)

![4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one](/img/structure/B10774882.png)